molecular formula C16H19ClN4O3 B11457490 N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11457490
M. Wt: 350.80 g/mol
InChI Key: BEIGWXYMQYWJMA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3-chloro-2-methylphenyl group, a 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:

    Formation of the 3-chloro-2-methylphenyl group: This can be achieved through the chlorination of 2-methylphenyl compounds using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl group: This involves the nitration of 3,5-dimethylpyrazole using nitric acid and sulfuric acid.

    Coupling of the two groups: The final step involves the coupling of the 3-chloro-2-methylphenyl group with the 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl group through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.

    Materials Science: Utilization in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and bioactivity.

    N-(3-chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the methyl groups on the pyrazole ring, which may influence its steric properties and interactions with molecular targets.

Uniqueness

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro group and the methyl groups on the pyrazole ring

Properties

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C16H19ClN4O3/c1-10-13(17)6-4-7-14(10)18-15(22)8-5-9-20-12(3)16(21(23)24)11(2)19-20/h4,6-7H,5,8-9H2,1-3H3,(H,18,22)

InChI Key

BEIGWXYMQYWJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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